Osajin (CAS 482-53-1) is a highly lipophilic, prenylated isoflavone naturally derived from Maclura pomifera. Structurally distinguished by its dimethylpyran ring and a single hydroxyl group on the B-ring, it serves as a critical reference standard in phytochemical research, oncology, and metabolic studies [1]. Unlike broadly reactive antioxidants, Osajin's specific structural profile makes it a targeted tool for evaluating receptor-mediated cytotoxicity, enzyme inhibition, and lipophilic formulation behavior without the confounding variables of generic reactive oxygen species (ROS) scavenging [2].
Substituting Osajin with its primary co-metabolite, Pomiferin, or non-prenylated isoflavones like Genistein fundamentally alters experimental outcomes [1]. Pomiferin possesses a catechol moiety (3',4'-dihydroxy B-ring) that drives aggressive ROS scavenging and rapid multi-pathway cell death, masking specific receptor interactions[2]. Conversely, non-prenylated analogs like Genistein lack Osajin's extreme lipophilicity, leading to drastically different cell membrane permeability and solvent compatibility profiles. Utilizing crude Maclura pomifera extracts introduces unacceptable batch-to-batch variability in the Osajin-to-Pomiferin ratio, compromising quantitative reproducibility in high-throughput screening and formulation development [3].
When evaluated in cell-free antioxidant assays, Osajin demonstrates a complete lack of direct reactive oxygen species (ROS) scavenging ability, contrasting sharply with its structural analog Pomiferin[1].
| Evidence Dimension | Superoxide anion scavenging capacity (PCL assay) |
| Target Compound Data | Osajin: Negligible/Zero antioxidant activity |
| Comparator Or Baseline | Pomiferin: 22.1 mmol AAE/mmol |
| Quantified Difference | Complete ablation of direct ROS scavenging in Osajin compared to the highly active Pomiferin. |
| Conditions | Cell-free photochemiluminescence (PCL) assay system. |
Procuring Osajin provides an essential structural control for isoflavone assays, allowing researchers to isolate enzyme-inhibitory or receptor-mediated effects from generic antioxidant noise.
The presence of prenyl and dimethylpyran groups imparts high lipophilicity to Osajin, fundamentally altering its solubility profile compared to non-prenylated isoflavones like Genistein. Optimal extraction and formulation of Osajin require low-polarity solvents like ethyl acetate, whereas standard isoflavones are readily soluble in simple alcohols [1].
| Evidence Dimension | Solvent extraction efficiency and partitioning |
| Target Compound Data | Osajin: Optimal extraction and solubility in ethyl acetate (yields ~25.7% of crude extract mass). |
| Comparator Or Baseline | Genistein / standard isoflavones: Extracted efficiently with standard alcohols (methanol/ethanol). |
| Quantified Difference | Osajin requires significantly lower polarity solvents compared to non-prenylated benchmarks. |
| Conditions | Standard phytochemical extraction and analytical standard preparation. |
Buyers must select Osajin for formulations requiring high lipophilicity, necessitating adjustments in carrier solvents (e.g., avoiding simple aqueous-alcohol gradients) for in vitro assays.
In neuroblastoma models, Osajin exhibits a higher IC50 than Pomiferin, making it a valuable tool for studying specific apoptotic pathways without inducing rapid, multi-pathway cell death (such as ferroptosis and pyroptosis) [1].
| Evidence Dimension | Inhibitory concentration (IC50) in neuroblastoma cell lines (CHLA15 and LAN5) |
| Target Compound Data | Osajin: IC50 = 14–16 µM |
| Comparator Or Baseline | Pomiferin: IC50 = 2–5 µM |
| Quantified Difference | Osajin exhibits a ~3 to 8-fold higher IC50, inducing controlled apoptosis rather than rapid necrotic/ferroptotic cell death. |
| Conditions | Resazurin viability assay on MYCN-amplified and non-amplified neuroblastoma cells. |
Osajin is the preferred procurement choice when researchers need to study specific apoptotic mechanisms without the rapid, multi-pathway cell death caused by its more potent analog.
Because Osajin lacks the catechol moiety present in Pomiferin, it exhibits no direct ROS scavenging. It is therefore procured as a critical negative control in structure-activity relationship (SAR) studies to validate whether a biological effect is mediated by specific receptor binding rather than generic antioxidant activity [1].
Due to its prenyl and dimethylpyran groups, Osajin is highly lipophilic. It is utilized in pharmaceutical formulation studies as a benchmark for optimizing the delivery, solvent compatibility (e.g., ethyl acetate vs. alcohols), and membrane permeability of highly hydrophobic natural products [2].
In cancer research, particularly involving neuroblastoma and prostate cancer models, Osajin is selected over more aggressive analogs to study specific apoptotic pathways without triggering confounding multi-pathway cell death (like ferroptosis) at low micromolar concentrations[3].
Environmental Hazard